

# Application Notes and Protocols for DDR1-IN-4 in Cell Culture Experiments

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## Compound of Interest

Compound Name: *Ddr1-IN-4*

Cat. No.: *B607013*

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## Introduction

**DDR1-IN-4** is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[1][2] Dysregulation of DDR1 signaling is implicated in various pathological processes, including fibrosis, inflammation, and cancer progression, making it an attractive therapeutic target.[3] **DDR1-IN-4** offers a valuable tool for investigating the cellular functions of DDR1 and for preclinical evaluation of DDR1-targeted therapies. These application notes provide detailed protocols for utilizing **DDR1-IN-4** in cell culture experiments to study DDR1 signaling and its role in various cellular phenotypes.

## Mechanism of Action

**DDR1-IN-4** selectively inhibits the autophosphorylation of DDR1, thereby blocking its kinase activity and downstream signaling cascades.[1][2] Upon binding of its ligand, collagen, DDR1 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of multiple signaling pathways that regulate cell proliferation, migration, invasion, and extracellular matrix remodeling.[4] **DDR1-IN-4**, by preventing this initial phosphorylation event, effectively abrogates these downstream effects.

## Data Presentation

## Inhibitor Properties

Property	Value	Reference
Target	Discoidin Domain Receptor 1 (DDR1)	[1][2]
IC <sub>50</sub> (DDR1)	29 nM	[1][2]
IC <sub>50</sub> (DDR2)	1.9 µM	[1][2]
Solubility	200 mg/mL (353.77 mM) in DMSO (Sonication recommended)	[1]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[1]

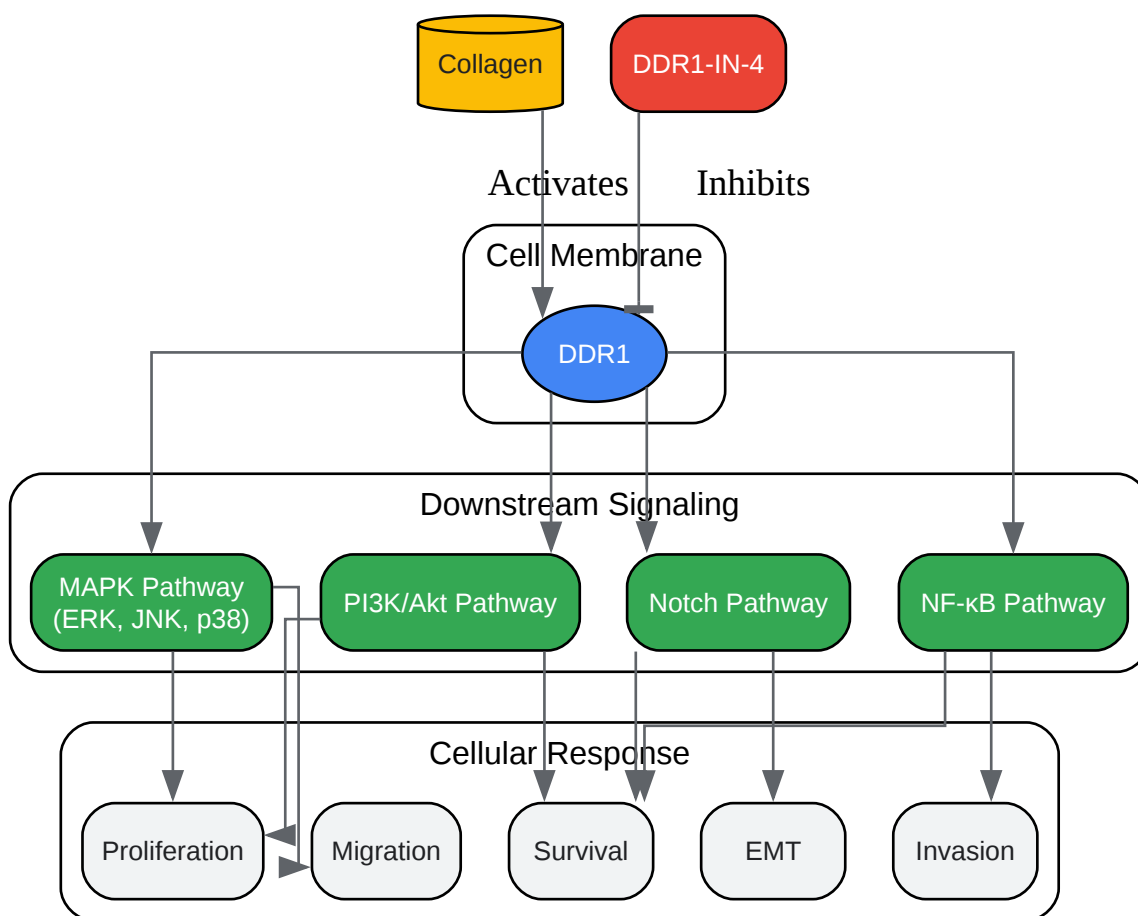
## Cellular Activity

Cell Line	Assay	Concentration	Effect	Reference
HT1080 (DDR1-overexpressing)	DDR1 Phosphorylation	1 µM	>70% inhibition	[1][2][5]
HKC8 (Human Kidney Epithelial)	Collagen-induced profibrotic gene expression (COL1A1, COL1A2, etc.)	Dose-dependent	Reduction of profibrotic markers	[6]

## Signaling Pathways Modulated by DDR1

DDR1 activation by collagen initiates a complex network of intracellular signaling pathways.

**DDR1-IN-4** can be used to investigate the role of DDR1 in these pathways.



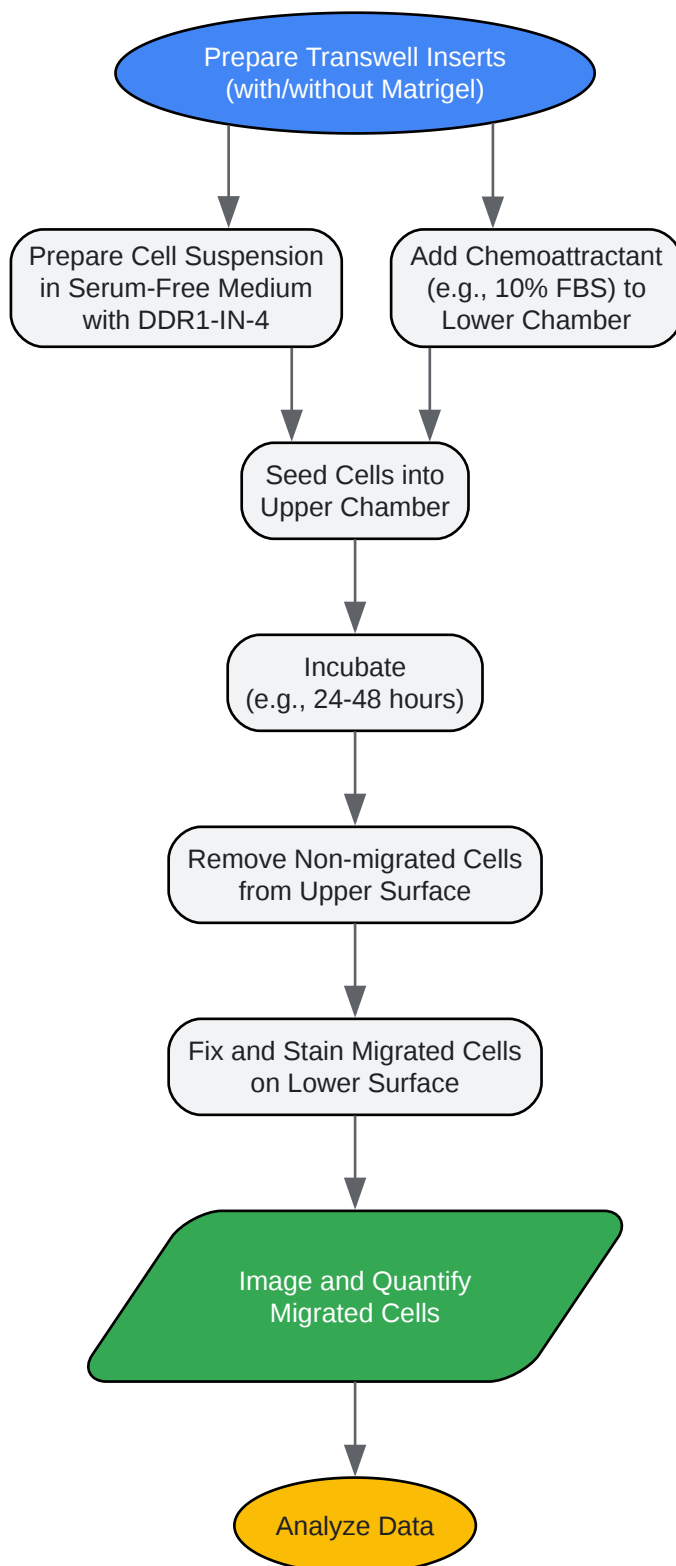
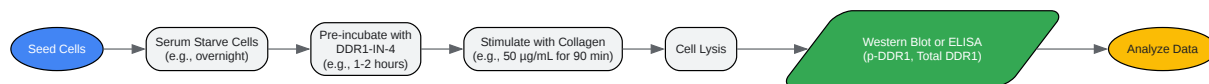
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**Figure 1:** DDR1 Signaling Pathway and Inhibition by **DDR1-IN-4**.

## Experimental Protocols

### Protocol 1: Inhibition of Collagen-Induced DDR1 Phosphorylation

This protocol details the steps to assess the inhibitory effect of **DDR1-IN-4** on DDR1 phosphorylation in a cell-based assay.



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